Catalase Inhibition Potency: 2,6-Dichloroisonicotinic Acid vs. Salicylic Acid in Tobacco
In a direct comparative study, 2,6-dichloroisonicotinic acid (INA, the carboxylic acid precursor of the target methyl ester) and salicylic acid (SA) were evaluated for their ability to bind and inhibit tobacco catalase, a key enzyme in plant defense signaling. Both compounds bound the SA-binding protein/catalase and inhibited its enzymatic activity [1]. The dose-response curves for catalase inhibition by INA and SA were reported to be similar, and the ability of INA analogues and SA derivatives to bind and inhibit tobacco catalase correlated directly with their biological activity to induce PR-1 gene expression and enhance resistance to tobacco mosaic virus (TMV) [1].
| Evidence Dimension | Catalase enzymatic inhibition activity and correlation with PR-1 gene induction |
|---|---|
| Target Compound Data | INA binds SA-binding protein/catalase; dose-response curve for catalase inhibition similar to SA; inhibition correlates with PR-1 induction and TMV resistance |
| Comparator Or Baseline | Salicylic acid (SA) — endogenous plant defense signal molecule |
| Quantified Difference | Dose-response curves for inhibition of catalase by INA and SA are similar (qualitative equivalence in potency); both compounds show structure-activity correlation with biological defense induction |
| Conditions | Tobacco (Nicotiana tabacum) catalase enzyme assay; PR-1 gene expression assay; tobacco mosaic virus resistance model |
Why This Matters
This establishes that the 2,6-dichloroisonicotinate scaffold provides defense-induction potency comparable to the natural endogenous signal salicylic acid, a benchmark not met by most synthetic pyridine carboxylates lacking the 2,6-dichloro substitution pattern.
- [1] Conrath U, Chen Z, Ricigliano JR, Klessig DF. Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco. Proc Natl Acad Sci USA. 1995;92(16):7143-7147. PMCID: PMC41295 View Source
